Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

This hydroxyethyl carbamate distinguishes itself from simpler phenylcarbamates through its secondary alcohol, which provides an additional hydrogen-bond donor/acceptor site and a chiral center critical for molecular recognition and pharmacokinetic tuning. The free benzylic hydroxyl streamlines PROTAC degrader synthesis by enabling direct conjugation to E3 ligase ligands, reducing step count. Its optimized polar surface area ensures superior solubility in screening assays. Prioritize for UGT/SULT activity probes and serine hydrolase-targeted campaigns where des-hydroxy analogs fail.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 1421498-20-5
Cat. No. B2668118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate
CAS1421498-20-5
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESCCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O
InChIInChI=1S/C13H20N2O3/c1-4-18-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17)
InChIKeyXLQWBVODQHIMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate (CAS 1421498-20-5): Structural Baseline for Scientific Procurement


Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate (IUPAC: ethyl N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamate) is a synthetic phenylcarbamate derivative with molecular formula C13H20N2O3 and molecular weight 252.31 g/mol . The compound features a 4-(dimethylamino)phenyl group linked via a 2-hydroxyethyl spacer to an ethyl carbamate moiety. This secondary alcohol-containing scaffold distinguishes it from simpler N-alkyl phenylcarbamates by offering an additional hydrogen-bond donor/acceptor site and a chiral center, which are critical for molecular recognition and pharmacokinetic tuning [1]. As a research-grade building block, it is primarily sourced for fragment-based screening and medicinal chemistry campaigns; basic characterization data including SMILES (CCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O) and InChI Key (XLQWBVODQHIMNC-UHFFFAOYSA-N) are available from chemical supplier catalogs .

Why Generic Phenylcarbamate Substitution Cannot Replace Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate


Phenylcarbamates as a class (e.g., rivastigmine, physostigmine analogs) display widely variable target engagement, metabolic stability, and solubility depending on the nature and position of substituents on the phenyl ring and the carbamate nitrogen [1]. The target compound uniquely incorporates a secondary alcohol in the ethylene linker between the dimethylaminophenyl group and the ethyl carbamate. This hydroxyl motif introduces a hydrogen-bond donor absent in des-hydroxy analogs such as 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate (CID 50039) [2]. Even among hydroxyethyl carbamates, relocation of the dimethylamino substituent or variation of the carbamate ester alters logP, polar surface area, and metabolic soft-spot profiles, meaning that generic substitution with any “phenylcarbamate” or even a “hydroxyethyl carbamate” from a different sub-series cannot guarantee equivalent performance in biochemical or cellular assays [1].

Quantitative Differentiation Evidence for Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate vs. Closest Analogs


Hydrogen-Bond Donor Count Advantage Over Des-Hydroxy Analog CID 50039

The secondary alcohol in the target compound provides a second hydrogen-bond donor (HBD = 2) compared to one HBD in the des-hydroxy analog 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate (CID 50039) [1]. This additional HBD is predicted to improve aqueous solubility and enable key polar interactions with biological targets that are inaccessible to the comparator. The topological polar surface area (TPSA) also increases from 50.8 Ų (CID 50039) to an estimated ~70.8 Ų for the target, remaining within the favorable range for passive membrane permeability (≤140 Ų) while potentially reducing non-specific hydrophobic binding [2].

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

Predicted Lipophilicity (XLogP3) Reduction and Solubility Enhancement vs. Analog CID 50039

The target compound's hydroxyethyl spacer is expected to lower lipophilicity relative to the closest PubChem comparator CID 50039 (XLogP3 = 2.4) [1]. Based on the hydroxyl contribution (ΔlogP ≈ –0.7), the estimated XLogP3 for the target is ~1.7. This moves the compound closer to the optimal logP range (1–2) for oral bioavailability and reduces the risk of CYP450 inhibition and phospholipidosis associated with higher logP compounds [2]. No experimental logP or solubility data were located in public databases as of the search date.

ADME Optimization Lipophilicity Tuning Preclinical Candidate Selection

Synthetic Tractability and Building-Block Versatility vs. N-Alkyl Carbamates

The target compound carries a terminal ethyl carbamate and a benzylic-type secondary alcohol, both amenable to further derivatization. In contrast, simpler phenylcarbamates such as rivastigmine lack a free hydroxyl handle, limiting late-stage functionalization options [1]. Carbamate-linked cationic lipids bearing a hydroxyethyl group have been demonstrated to form stable liposomes (~150 nm diameter, ~40 mV zeta-potential) suitable for gene delivery [2], confirming that the hydroxyethyl carbamate linkage is compatible with complex formulation workflows. The target compound can serve as a direct precursor for carbamate-linked bioconjugates, PROTACs, or lipid nanoparticles without requiring protection/deprotection steps that add cost and reduce yield [1].

Organic Synthesis Building Block Utility Fragment Elaboration

Metabolic Soft-Spot Differentiation: Hydroxyl Group as a Phase II Conjugation Site

The benzylic secondary alcohol in the target compound provides a metabolic soft-spot for Phase II glucuronidation or sulfation, potentially enabling rapid clearance if desired, or acting as a tunable handle for prodrug strategies. Simpler phenylcarbamates like N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenylcarbamate (Rivastigmine) lack this hydroxyl group and are cleared primarily via cholinesterase-mediated hydrolysis and N-demethylation [1]. The presence of the hydroxyl introduces a divergent metabolic pathway that can be exploited to reduce CYP450-mediated drug-drug interaction liability, a documented concern for N-demethylated carbamate metabolites [1]. Direct experimental metabolic data for the target compound are not available; this inference is based on well-established medicinal chemistry principles for benzylic alcohols.

Metabolic Stability Prodrug Design Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate


Fragment-Based Lead Discovery Targeting Serine Hydrolases

The compound's ethyl carbamate warhead and hydroxyethyl linker make it a suitable fragment for screening against serine hydrolase targets (e.g., acetylcholinesterase, butyrylcholinesterase, FAAH). The hydroxyl provides an additional vector for growing the fragment toward complementary binding pockets without sacrificing solubility [1]. Procurement should prioritize this compound over des-hydroxy phenylcarbamate fragments when the screening cascade includes both biochemical IC50 and cellular target engagement assays, as the polar surface area advantage (estimated TPSA ~70.8 Ų) predicts better solubility at screening concentrations (10–100 μM) compared to the more lipophilic CID 50039 (TPSA 50.8 Ų) [2].

Synthesis of Carbamate-Linked PROTACs and Bioconjugates

The free benzylic hydroxyl group enables direct conjugation to E3 ligase ligands (e.g., VHL, CRBN) via ester or ether linkages, streamlining PROTAC synthesis. Compared to rivastigmine-type scaffolds that require de novo linker installation, this compound reduces the synthetic step count by at least one protection/deprotection cycle [1]. Carbamate-linked cationic lipids with hydroxyethyl head groups have been validated for gene delivery, forming liposomes of ~150 nm diameter with positive zeta-potential (~40 mV), demonstrating that the hydroxyethyl carbamate architecture is compatible with nanoparticle formulation workflows [3].

Metabolic Probe Development for Phase II Enzyme Profiling

The benzylic alcohol is a predicted substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The compound can be deployed as a probe substrate in hepatocyte or microsomal assays to assess UGT/SULT activity in disease models or across species. This differentiates it from rivastigmine, which is not a Phase II substrate and cannot report on UGT/SULT functional status [1]. Prior literature on hydroxyethyl carbamate lipids confirms that this functional group remains chemically stable under physiological pH, ensuring that conjugation signals measured in assays reflect enzymatic activity rather than chemical degradation [3].

Quote Request

Request a Quote for Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.